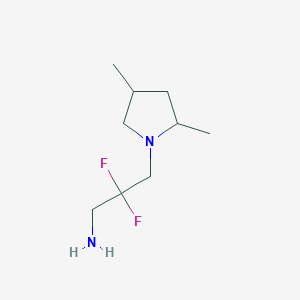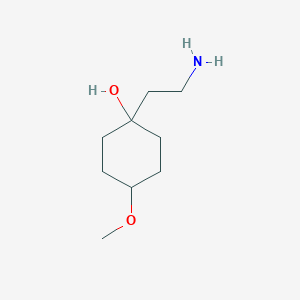![molecular formula C11H14N2O2 B13177120 6-[2-(Hydroxymethyl)pyrrolidin-1-YL]pyridine-3-carbaldehyde](/img/structure/B13177120.png)
6-[2-(Hydroxymethyl)pyrrolidin-1-YL]pyridine-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[2-(Hydroxymethyl)pyrrolidin-1-YL]pyridine-3-carbaldehyde is a chemical compound with the molecular formula C11H14N2O2 It is a derivative of pyridine and pyrrolidine, featuring a hydroxymethyl group attached to the pyrrolidine ring and a carbaldehyde group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-(Hydroxymethyl)pyrrolidin-1-YL]pyridine-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the reaction of pyridine-3-carbaldehyde with pyrrolidine in the presence of a suitable catalyst. The hydroxymethyl group can be introduced through subsequent reactions involving formaldehyde and appropriate reducing agents .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and safety. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
6-[2-(Hydroxymethyl)pyrrolidin-1-YL]pyridine-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The carbaldehyde group can be reduced to form an alcohol.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products
Oxidation: 6-[2-(Carboxymethyl)pyrrolidin-1-YL]pyridine-3-carboxylic acid.
Reduction: 6-[2-(Hydroxymethyl)pyrrolidin-1-YL]pyridine-3-methanol.
Substitution: Various substituted pyridine derivatives depending on the electrophile used.
Scientific Research Applications
6-[2-(Hydroxymethyl)pyrrolidin-1-YL]pyridine-3-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-[2-(Hydroxymethyl)pyrrolidin-1-YL]pyridine-3-carbaldehyde involves its interaction with specific molecular targets. The hydroxymethyl and carbaldehyde groups can form hydrogen bonds and covalent interactions with enzymes and receptors, influencing their activity. The pyridine and pyrrolidine rings contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
6-(1-Pyrrolidinyl)pyridine-3-carbaldehyde: Similar structure but lacks the hydroxymethyl group.
Pyrrolidine-2-one: Contains a pyrrolidine ring but differs in functional groups.
Pyrrolidine-2,5-diones: Similar pyrrolidine ring but with different substituents.
Uniqueness
6-[2-(Hydroxymethyl)pyrrolidin-1-YL]pyridine-3-carbaldehyde is unique due to the presence of both hydroxymethyl and carbaldehyde groups, which provide distinct reactivity and potential for diverse applications. Its combination of pyridine and pyrrolidine rings also contributes to its versatility in chemical synthesis and biological studies .
Properties
Molecular Formula |
C11H14N2O2 |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
6-[2-(hydroxymethyl)pyrrolidin-1-yl]pyridine-3-carbaldehyde |
InChI |
InChI=1S/C11H14N2O2/c14-7-9-3-4-11(12-6-9)13-5-1-2-10(13)8-15/h3-4,6-7,10,15H,1-2,5,8H2 |
InChI Key |
FRFYWNZZEUYQIY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)C2=NC=C(C=C2)C=O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(S)-4-([1,1'-Biphenyl]-4-yl)-3-((tert-butoxycarbonyl)amino)butanoicacid](/img/structure/B13177042.png)

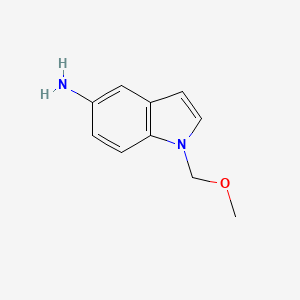
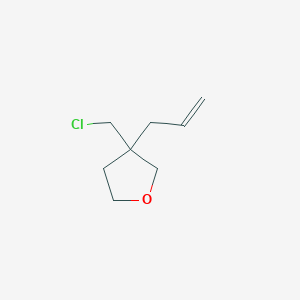

![Tert-butyl 4-[(4-aminopiperidin-1-yl)carbonyl]piperidine-1-carboxylate](/img/structure/B13177063.png)
![{[1-(Bromomethyl)cyclopropyl]methyl}cyclohexane](/img/structure/B13177066.png)
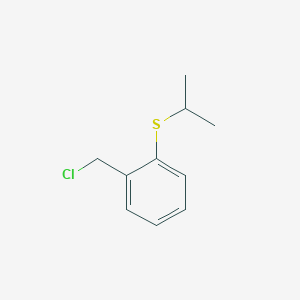
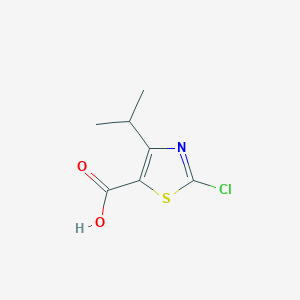
![1-[(5-Bromopyridin-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13177096.png)
![1-[4-(Aminomethyl)benzoyl]piperidin-4-one](/img/structure/B13177097.png)
